molecular formula C16H21N5O3S B12239189 3-cyclopropyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine

3-cyclopropyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine

Cat. No.: B12239189
M. Wt: 363.4 g/mol
InChI Key: HCKBFMCPSZFUFR-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidinyl sulfonyl imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Methoxy Group Addition: The methoxy group can be introduced through nucleophilic substitution reactions using methanol or methoxide ions.

    Pyrrolidinyl Sulfonyl Imidazole Attachment: The final step involves the coupling of the pyridazine core with the pyrrolidinyl sulfonyl imidazole moiety, which can be achieved through various coupling reactions such as amide bond formation or sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the methoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyridazine ring or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole or pyridazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Methanol, methoxide ions, diazomethane.

Major Products

    Oxidation Products: Oxidized derivatives of the cyclopropyl or methoxy groups.

    Reduction Products: Reduced forms of the pyridazine ring or sulfonyl group.

    Substitution Products: Substituted derivatives at the imidazole or pyridazine rings.

Scientific Research Applications

3-cyclopropyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological processes and pathways.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: This compound shares the cyclopropyl and imidazole moieties but differs in the triazole ring structure.

    6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Similar in having an imidazole ring but differs in the thiadiazole structure.

Uniqueness

3-cyclopropyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine is unique due to its combination of a pyridazine ring with a cyclopropyl group and a methoxy group linked to a pyrrolidinyl sulfonyl imidazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H21N5O3S

Molecular Weight

363.4 g/mol

IUPAC Name

3-cyclopropyl-6-[[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C16H21N5O3S/c1-20-9-16(17-11-20)25(22,23)21-7-6-12(8-21)10-24-15-5-4-14(18-19-15)13-2-3-13/h4-5,9,11-13H,2-3,6-8,10H2,1H3

InChI Key

HCKBFMCPSZFUFR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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